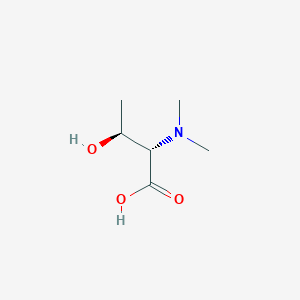

N,N-Dimethyl-L-allothreonine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N,N-Dimethyl-L-allothreonine” is a chemical compound . It is an enantiomer of D-allothreonine and a tautomer of L-allothreonine zwitterion . It is found in or produced by Escherichia coli and Saccharomyces cerevisiae .

Chemical Reactions Analysis

While there are references to chemical reactions involving similar compounds , specific chemical reactions involving “N,N-Dimethyl-L-allothreonine” are not detailed in the retrieved sources.科学的研究の応用

Synthetic Organic Chemistry

Threonine aldolases (TAs) are a powerful tool for catalyzing carbon–carbon bond formations in synthetic organic chemistry, enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids . Starting from the achiral precursors glycine and an aldehyde, two new stereogenic centres are formed in this catalytic step . N,N-Dimethyl-L-allothreonine, being a β-hydroxy-α-amino acid, can be synthesized using this method.

Pharmaceuticals

The chiral β-hydroxy-α-amino acid products resulting from the TA catalytic step are important precursors for pharmaceuticals such as thiamphenicol, a L-threo-phenylserine derivative or L-threo-3,4-dihydroxyphenylserine . Therefore, N,N-Dimethyl-L-allothreonine could potentially be used in the synthesis of these pharmaceuticals.

Biocatalysis

Biocatalysis has become an emerging tool for the industrial production of chemicals, particularly chiral building blocks required for fine chemicals and drug production . N,N-Dimethyl-L-allothreonine, as a chiral building block, could be used in biocatalytic processes.

Water Treatment

Copolymers of N,N-dimethylacrylamide (DMAA) with N,N-dimethyl-N,N-diallylammonium chloride (DMDAAC) can be used as polymeric flocculant for water treatment . Given the structural similarity, N,N-Dimethyl-L-allothreonine might also have potential applications in water treatment.

Hydrogel Development

The unique structure of DMAA shows amelioration in hydrogels for specific applications . Hydrogels have a three-dimensional network structure capable of retaining water . N,N-Dimethyl-L-allothreonine, due to its similar structure, could potentially be used in the development of hydrogels.

Heavy Metal Ion Sorption

Scientists have been encouraged to find different methods for removing harmful heavy metal ions from bodies of water . Many adsorbent hydrogels have been developed and reported, comprising DMAA-based hydrogels . Given its structural similarity to DMAA, N,N-Dimethyl-L-allothreonine could potentially be used in the development of adsorbent hydrogels for heavy metal ion sorption.

特性

IUPAC Name |

(2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4(8)5(6(9)10)7(2)3/h4-5,8H,1-3H3,(H,9,10)/t4-,5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVVRPHZRYVSCF-WHFBIAKZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2372254.png)

![3-((5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2372257.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2372259.png)

![N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2372263.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2372264.png)